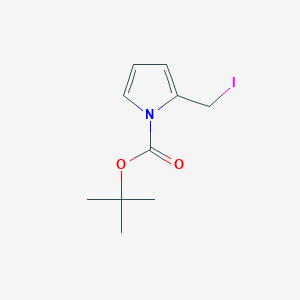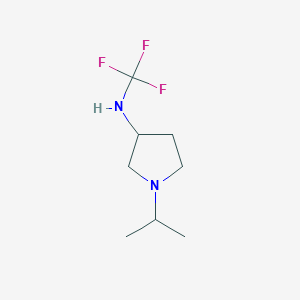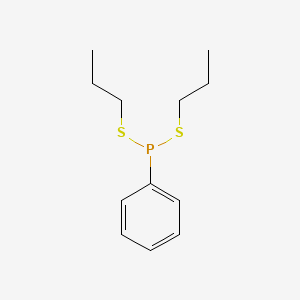![molecular formula C4H3N5 B13963169 7H-1,2,3-Triazolo[4,5-d]pyrimidine CAS No. 273-37-0](/img/structure/B13963169.png)
7H-1,2,3-Triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-1,2,3-Triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-1,2,3-Triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide to yield the desired compound . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazolo-pyrimidine structure under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact and enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: 7H-1,2,3-Triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings, leading to different functionalized products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolo-pyrimidine oxides, while substitution reactions can produce a wide range of functionalized derivatives .
科学的研究の応用
7H-1,2,3-Triazolo[4,5-d]pyrimidine has a broad spectrum of applications in scientific research:
作用機序
The mechanism of action of 7H-1,2,3-Triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the compound’s ability to form essential hydrogen bonds with key residues in the CDK2 active site .
類似化合物との比較
7H-1,2,3-Triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole and pyrimidine ring system, known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrimidine: A related compound with a different ring fusion pattern, used in the synthesis of various pharmaceuticals.
8-Azaguanine: A compound with a similar triazolo-pyrimidine structure, known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct chemical reactivity and biological activity .
特性
CAS番号 |
273-37-0 |
|---|---|
分子式 |
C4H3N5 |
分子量 |
121.10 g/mol |
IUPAC名 |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
InChIキー |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
正規SMILES |
C1C2=NN=NC2=NC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)






![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)



